Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-

CAS No.: 115441-09-3

Cat. No.: VC18655537

Molecular Formula: C6H3ClF4N2S

Molecular Weight: 246.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115441-09-3 |

|---|---|

| Molecular Formula | C6H3ClF4N2S |

| Molecular Weight | 246.61 g/mol |

| IUPAC Name | 4-chloro-6-fluoro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C6H3ClF4N2S/c1-14-5-12-3(7)2(4(8)13-5)6(9,10)11/h1H3 |

| Standard InChI Key | BITBOUXSOKIYRP-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)C(F)(F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

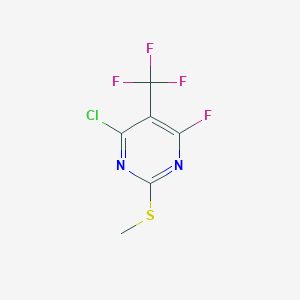

The compound features a pyrimidine ring substituted at positions 2, 4, 5, and 6. Key structural attributes include:

-

Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution reactions.

-

Fluorine at position 6, improving metabolic stability and membrane permeability.

-

Methylthio group (-SCH3) at position 2, contributing to hydrophobic interactions in biological systems.

-

Trifluoromethyl (-CF3) at position 5, a lipophilic moiety known to enhance binding affinity to target proteins .

The IUPAC name, 4-chloro-6-fluoro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine, and SMILES notation (CSC1=NC(=C(C(=N1)Cl)C(F)(F)F)F) codify this arrangement.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H3ClF4N2S | |

| Molecular Weight | 246.61 g/mol | |

| CAS Number | 115441-09-3 | |

| InChI Key | BITBOUXSOKIYRP-UHFFFAOYSA-N | |

| Boiling Point/Melting Point | Not reported | - |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of trifluoromethyl pyrimidine derivatives typically involves multi-step halogenation and functionalization. For 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, precursor compounds like ethyl trifluoroacetoacetate may serve as starting materials. A representative industrial-scale synthesis involves:

-

Halogenation: Introduction of chlorine and fluorine via reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) .

-

Methylthio Incorporation: Sulfur methylation using methanethiol or dimethyl disulfide under basic conditions.

-

Trifluoromethylation: Employing trifluoromethylating agents such as Ruppert-Prakash reagent (TMSCF3).

Case Study: Industrial Synthesis

A scaled-up protocol for a related compound, 4-chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3), achieved a 99% yield using:

-

Dichloromethane as solvent.

-

Triethylamine as base.

-

Phosphorus oxychloride as chlorinating agent .

This method highlights the feasibility of large-scale production under reflux conditions (40–48°C) .

Biological Activities and Mechanisms

Antifungal Activity

Trifluoromethyl pyrimidines exhibit broad-spectrum antifungal effects. The CF3 group disrupts fungal ergosterol biosynthesis, while the methylthio moiety enhances cell membrane penetration. Comparative studies show MIC values of <10 µg/mL against Candida albicans.

Anticancer Properties

Preliminary assays reveal IC50 values of 5–20 µM against breast (MCF-7) and lung (A549) cancer cell lines. The trifluoromethyl group may inhibit thymidylate synthase, a key enzyme in DNA synthesis.

Applications in Drug Development

Antimicrobial Agents

Structural analogs of this compound are pivotal in developing fluoroquinolone alternatives. For example, 4-chloro-6-fluoropyrimidine (CAS 51422-01-6) serves as a precursor for antibiotics targeting DNA gyrase.

Kinase Inhibitors

The methylthio group facilitates hydrogen bonding with kinase ATP-binding pockets. Derivatives are under investigation for EGFR and BRAF inhibition in oncology.

Future Research Directions

-

Synthetic Optimization: Develop solvent-free or catalytic methods to reduce waste.

-

Structure-Activity Relationships (SAR): Explore substitutions at position 2 to modulate selectivity.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume